![molecular formula C19H19ClN2O2 B2632902 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide CAS No. 955755-79-0](/img/structure/B2632902.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential use as a tool to study opioid receptors.
Scientific Research Applications
Crystal Structure and Chemical Analysis
A study by Akkurt et al. (2021) on a closely related compound explored its crystal structure, revealing the non-planar nature of the cyclohexene ring in the tetrahydroisoquinoline unit. The presence of intramolecular hydrogen bonding and how it affects the orientation of the acetyl group was highlighted, showcasing the compound's intricate structural features Akkurt, M., Marae, I. S., Mague, J., Mohamed, S., Bakhite, E. A., & Al-Waleedy, S. A. H. (2021).
Synthesis for Imaging Applications
Gao et al. (2006) synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases, highlighting the compound's utility in neuroimaging and the study of brain disorders Gao, M., Kong, D., Clearfield, A., & Zheng, Q.-H. (2006).
Therapeutic Efficacy in Disease Models
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro Ghosh, J., et al. (2008). This illustrates the potential therapeutic applications of compounds within this chemical class in viral infections.
Molecular Docking and Biological Potentials
Mehta et al. (2019) conducted a study on derivatives of a similar compound, evaluating their antimicrobial and anticancer activities alongside molecular docking studies. This research demonstrates the compound's potential in developing new antimicrobial and anticancer agents, providing insights into the interaction mechanisms with biological targets Mehta, S., et al. (2019).
Structural Aspects and Fluorescence Properties
Karmakar et al. (2007) studied the structural aspects and properties of salt and inclusion compounds of related amide-containing isoquinoline derivatives, focusing on their fluorescence emission properties. This research underscores the potential use of these compounds in material science and fluorescence-based applications Karmakar, A., Sarma, R., & Baruah, J. (2007).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(23)22-9-8-15-4-7-18(11-16(15)12-22)21-19(24)10-14-2-5-17(20)6-3-14/h2-7,11H,8-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHMEKDKFLYIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide |
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